Nimbolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nimbolide involves a convergent approach through a late-stage coupling strategy. This method utilizes a sulfonyl hydrazone-mediated etherification followed by a radical cyclization . The process begins with the preparation of a pharmacophore-containing building block and diversifiable hydrazone units, enabling the modular synthesis of this compound and its analogues .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from neem leaves using advanced techniques such as microwave-assisted extraction (MAE). This method enhances the yield and purity of this compound by utilizing microwave energy to accelerate the extraction process . The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Nimbolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols and diols.

Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.

Major Products: The major products formed from these reactions include epoxides, alcohols, diols, and various substituted this compound derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action

Nimbolide exhibits potent anticancer effects across various cancer types. Its mechanisms include:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells, a crucial process for inhibiting tumor growth. For instance, studies have shown that it can induce apoptosis in prostate cancer cells by inhibiting the STAT3 signaling pathway, which is associated with tumor growth and metastasis .

- Inhibition of Metastasis and Angiogenesis : this compound reduces cancer cell invasion and migration. In in vivo studies, it has demonstrated significant reductions in tumor volume and metastasis in models of colorectal and prostate cancers .

- Modulation of Cell Cycle : It disrupts the cell cycle progression in various cancer cell lines, leading to decreased proliferation rates .

Case Studies

- Prostate Cancer : A study showed that oral administration of this compound over 12 weeks resulted in up to a 70% reduction in tumor size and a 50% decrease in metastasis without significant adverse effects .

- Colorectal Cancer : this compound administration led to a 67% reduction in tumor volume at a dosage of 5 mg/kg, escalating to 90% at 20 mg/kg .

Anti-Inflammatory Applications

This compound has been recognized for its anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. It modulates key signaling pathways involved in inflammation, such as:

- Mitogen-Activated Protein Kinases (MAPKs)

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Research indicates that this compound can effectively reduce inflammatory cytokines and matrix metalloproteinases (MMPs), which are critical mediators in inflammatory responses .

Antimicrobial Effects

This compound also exhibits antimicrobial properties. Studies have demonstrated its efficacy against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial activity.

Comprehensive Data Table

The following table summarizes key findings regarding this compound's applications:

Mecanismo De Acción

Nimbolide exerts its effects through multiple mechanisms:

Anti-proliferation: It inhibits the proliferation of cancer cells by modulating kinase-driven oncogenic signaling networks.

Apoptosis Induction: this compound induces apoptosis by influencing the subcellular localization of transcription factors and phosphorylation of kinases.

Inhibition of Metastasis and Angiogenesis: It suppresses metastasis and angiogenesis by modulating the expression of angiogenic factors such as vascular endothelial growth factor-A and its receptor.

Modulation of Carcinogen-Metabolizing Enzymes: this compound affects the activity of enzymes involved in carcinogen metabolism, thereby reducing the risk of cancer development.

Comparación Con Compuestos Similares

Nimbolide is unique among limonoids due to its potent anticancer activity and ability to modulate multiple cell signaling pathways . Similar compounds include:

Azadirachtin: Another major constituent of neem, known for its insecticidal properties.

Nimbin: Exhibits antimicrobial and anti-inflammatory activities.

Nimbolinin: Known for its antioxidant properties.

Nimbidol: Displays antifungal and antibacterial activities.

Salannin: Possesses insect repellent properties.

This compound stands out due to its broad spectrum of biological activities and its potential as a therapeutic agent in oncology .

Propiedades

Número CAS |

25990-37-8 |

|---|---|

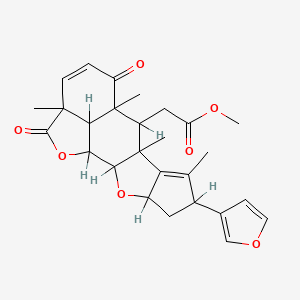

Fórmula molecular |

C27H30O7 |

Peso molecular |

466.5 g/mol |

Nombre IUPAC |

methyl 2-[(1R,2S,9R,10S,11R,15R)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate |

InChI |

InChI=1S/C27H30O7/c1-13-15(14-7-9-32-12-14)10-16-20(13)27(4)17(11-19(29)31-5)26(3)18(28)6-8-25(2)22(26)21(23(27)33-16)34-24(25)30/h6-9,12,15-17,21-23H,10-11H2,1-5H3/t15?,16?,17-,21-,22?,23-,25-,26+,27-/m1/s1 |

Clave InChI |

JZIQWNPPBKFOPT-UROQDKJMSA-N |

SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |

SMILES isomérico |

CC1=C2C(CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5(C6[C@H]4OC(=O)[C@@]6(C=CC5=O)C)C)CC(=O)OC)C |

SMILES canónico |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C=CC5=O)C)C)CC(=O)OC)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Nimbolide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.